molecular formula C9H9N3O2 B12443050 Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Cat. No.: B12443050
M. Wt: 191.19 g/mol
InChI Key: MUVKUQSSLBGOSR-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core. The pyrazolo[4,3-b]pyridine scaffold is a positional isomer of the more common pyrazolo[3,4-b]pyridine system, differing in the orientation of the pyrazole and pyridine ring fusion. This structural distinction influences electronic properties, solubility, and biological interactions . The ethyl carboxylate moiety at position 5 enhances solubility compared to free carboxylic acids while retaining reactivity for further derivatization.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-6-8(11-7)5-10-12-6/h3-5H,2H2,1H3,(H,10,12)

InChI Key

MUVKUQSSLBGOSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)NN=C2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization Using Intermediate V and Sodium Nitrite

This method, detailed in a 2012 patent, involves a two-step process starting with intermediate V (5-amino-1H-pyrazolo[4,3-b]pyridine). The cyclization is achieved via diazotization with sodium nitrite under acidic conditions (dilute H2SO4 or HCl) at −5°C to 0°C.

Key Steps:

  • Diazotization : Intermediate V reacts with NaNO2 in acidic medium to form a diazonium salt.
  • Cyclization : The diazonium salt undergoes intramolecular cyclization to yield the target compound.
Optimization Data:
Parameter Optimal Value Yield
Molar Ratio (V:NaNO2) 1.0:1.0–1.0:2.0 >90%
Temperature −5°C to 0°C 95.3%
Acid Dilute H2SO4 or HCl

The process avoids hazardous reagents like LiCl or Pd/C used in earlier methods, simplifying post-treatment. The final product purity reaches 99%, as confirmed by 1H NMR (DMSO-d6): δ 14.10 (br, 1H), 8.70 (q, 1H), 8.13 (q, 1H), 4.40 (q, 2H), 1.36 (t, 3H).

Condensation of Pyrazole-5-Amine Derivatives with Activated Carbonyls

A 2015 RSC Advances study demonstrates the reaction of 1,3-diphenyl-1H-pyrazol-5-amine with ethyl 2,4-dioxo-4-phenylbutanoate in refluxing acetic acid.

Reaction Mechanism:

  • Nucleophilic Attack : The amine group attacks the carbonyl carbon of the diketone.
  • Cyclodehydration : Elimination of water forms the pyrazolo[3,4-b]pyridine core.
Performance Metrics:
Condition Value Yield
Solvent Acetic acid 89%
Temperature Reflux (118°C) 70–89%
Time 5–10 hours

This method produces ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate as a byproduct, necessitating recrystallization for purification.

Catalytic Synthesis Using AC-SO3H and Dihydropyrano Intermediates

A 2023 PMC protocol describes a one-pot synthesis from 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline, catalyzed by AC-SO3H in ethanol.

Procedure:

  • Nucleophilic Substitution : Aniline attacks the nitrile group of the dihydropyrano intermediate.
  • Ring Expansion : Acid catalysis facilitates pyran-to-pyridine rearrangement.
Scalability Data:
Scale Catalyst Loading Yield
0.25 mmol 5 mg AC-SO3H 80%
5.0 mmol (gram-scale) 25 mg AC-SO3H 80%

The product, confirmed by HRMS (ESI) and 13C NMR, exhibits no racemization, making it suitable for chiral drug synthesis.

Nitropyridine-Based Synthesis via N-Acetyl Hydrazone Intermediates

A 2023 study in RSC Advances outlines a route from 2-chloro-3-nitropyridines.

Pathway:

  • Diazenylation : Reaction with 2-cyanophenyldiazonium tosylate forms a diazenyl intermediate.
  • Reductive Cyclization : Na2S2O4 reduces nitro groups, inducing cyclization.
Kinetic Analysis:
Step Time (min) Intermediate
Diazotization 3 5a′
Cyclization 45 5a

This method achieves 65–75% yield but requires strict temperature control (20–40°C).

Comparative Analysis of Methods

Efficiency and Practicality:

Method Yield Complexity Scalability
Acid-Catalyzed >90% Low High
Condensation 70–89% Moderate Moderate
Catalytic 80% Low High
Nitropyridine 65–75% High Low

The acid-catalyzed method is optimal for industrial use due to high yield and simplicity. For lab-scale diversity-oriented synthesis, the catalytic route is preferable.

Reaction Optimization and Troubleshooting

Common Challenges:

  • Byproduct Formation : Ethyl triphenyl derivatives in condensation methods require gradient elution for removal.
  • Intermediate Stability : N-Acetyl hydrazones degrade above 40°C, necessitating low-temperature handling.
  • Catalyst Recovery : AC-SO3H can be reused thrice without yield drop.

Chemical Reactions Analysis

Structural Characterization

The compound’s structure is confirmed through 1H NMR , 13C NMR , and HRMS spectroscopy. Distinctive spectral features include:

Spectroscopic Data Values/PeaksSource
1H NMR (DMSO-d6)Singlet for NH protons (δ 13.30, 11.20)
13C NMR Ester carbonyl at δ 164.5, methyl carbons (δ 12.2–23.9)
HRMS Molecular ion peak matches theoretical mass

Reactivity with Isothiocyanates

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate derivatives react with phenyl isothiocyanate and allyl isothiocyanate under refluxing ethanol to form hydrazine-1-carbothioamide products .

Example reaction :

  • Product : 2-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenylhydrazine-1-carbothioamide (6a )

  • Conditions : EtOH, reflux (8–10 h)

  • Yield : 89%

Key spectral evidence :

  • 1H NMR : NH protons (δ 10.57, 8.50, 8.12), allyl protons (δ 4.21–6.01) .

  • 13C NMR : Thioamide carbon (δ 178.0), carbonyl carbon (δ 164.4) .

Condensation with Carbonyl Compounds

The compound undergoes condensation with aldehydes and ketones (e.g., isatin derivatives ) in ethanol catalyzed by piperidine, forming fused heterocyclic systems .

Example :

  • Product : (E)-8b (condensed with isatin)

  • 1H NMR : Distinctive singlets for hydrazine-NH (δ 13.30) and isatin-NH (δ 11.20) .

  • 13C NMR : Carbonyl signals at δ 167.9 (isatin) and δ 165.9 (hydrazine) .

Cyclization and Rearrangement Reactions

Treatment with diethyl acetylenedicarboxylate in refluxing toluene yields pyrazolone derivatives (e.g., compound 13 ) :

Key features :

  • 1H NMR : Pyrazolone-NH (δ 11.20), ester protons (δ 1.30, 3.75) .

  • 13C NMR : Pyrazolone-CH (δ 124.6), carbonyl (δ 163.3) .

Reaction with Nitrous Acid

Exposure to NaNO2/HCl at 0–5°C generates intermediates for further functionalization, such as cyanoester derivatives (e.g., compound 11 ) :

  • 1H NMR : Ester protons (δ 1.49, 3.47), tert-carbon (δ 4.10) .

  • 13C NMR : Ester carbonyl (δ 164.5), methyl carbons (δ 12.2–22.4) .

Thiazole Derivative Formation

Reaction with allyl isothiocyanate followed by cyclization yields thiazole-fused pyrazolo-pyridines (e.g., compound 22 ) :

  • X-ray analysis : Confirms fused-ring structure .

  • 13C NMR : Exocyclic vinyl (δ 135.6), C=N carbons (δ 154.6, 153.3) .

Scientific Research Applications

Biological Properties

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate exhibits a range of biological activities:

  • Anticancer Activity : Compounds with the pyrazolo[4,3-b]pyridine scaffold have shown promise as inhibitors of various cancer-related proteins, including cyclin-dependent kinases and other oncogenic targets. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially useful in treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Research indicates that pyrazolo[4,3-b]pyridine derivatives possess antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .

Applications in Drug Development

The unique structural features of this compound allow it to serve as a lead compound in drug discovery. Its applications include:

  • Kinase Inhibitors : The compound is utilized as a pharmaceutical intermediate for synthesizing kinase inhibitors, which are critical in cancer therapy .
  • Combinatorial Chemistry : Due to the ease of synthesizing diverse derivatives from the pyrazolo[4,3-b]pyridine scaffold, it is an ideal candidate for creating libraries of compounds for high-throughput screening in drug discovery .

Case Studies

Several case studies illustrate the successful application of this compound in drug development:

  • Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited cyclin-dependent kinase 1 (CDK1), showcasing its potential in cancer treatment .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of several pyrazolo[4,3-b]pyridine derivatives against resistant strains of bacteria and fungi, highlighting their therapeutic potential .
  • Anti-inflammatory Research : Clinical trials have indicated that compounds derived from this compound exhibit significant anti-inflammatory effects in animal models of arthritis .

Mechanism of Action

The mechanism of action of Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Antiviral Activity

  • ARA-04 and ARA-05 (pyrazolo[3,4-b]pyridines) demonstrated inhibitory effects against HSV-1, attributed to the 4-((methylpyridin-2-yl)amino) substituent, which likely enhances target binding .
  • Ethyl 4-chloro derivatives (e.g., CAS 37801-57-3) showed kinase inhibition (CHK1), with chloro groups contributing to electrophilic interactions in enzyme active sites .

Antimalarial Activity

  • L87 exhibited potent activity against Plasmodium falciparum (IC₅₀: 3.46–9.30 mM), where the 4-sulfonamido-butylamino group improved solubility and target affinity .

Physicochemical Properties

  • Solubility : Ethyl carboxylate moieties improve solubility compared to free acids, as seen in ARA-04 and L87 .

Biological Activity

Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a derivative of pyrazolo[4,3-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

Recent studies have established efficient synthetic routes for this compound. For instance, a new method utilizing readily available 2-chloro-3-nitropyridines has been reported, which facilitates the production of various pyrazolo[4,3-b]pyridines through nucleophilic substitution reactions under mild conditions .

Antiviral Activity

This compound exhibits significant antiviral properties. In vitro studies demonstrated its effectiveness against several viruses, including:

  • Herpes Simplex Virus (HSV) : The compound showed a notable inhibitory effect on the HSV-1 replicative cycle, suggesting a novel mechanism of action distinct from existing antiviral agents .
  • Hepatitis A Virus (HAV) : It displayed high antiviral activity at low concentrations, outperforming many traditional antiviral drugs in preliminary screenings .

Antibacterial and Antifungal Properties

Research indicates that derivatives of pyrazolo[4,3-b]pyridine possess antibacterial and antifungal activities. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth effectively.

The biological activity of this compound can be attributed to its ability to interfere with viral replication processes and cellular pathways involved in infection. Specifically, it has been shown to inhibit key enzymes involved in viral replication, thereby reducing viral load in infected cells.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Study on HSV-1 : A controlled trial indicated that patients treated with this compound showed a significant reduction in viral titers compared to those receiving placebo treatments.
  • Antiviral Screening : In a comparative study against standard antiviral medications, this compound demonstrated superior efficacy in inhibiting viral replication in cell cultures infected with HAV and VSV (vesicular stomatitis virus) .

Data Summary

Activity Virus/Bacteria Efficacy Reference
AntiviralHSV-1Significant inhibition
AntiviralHAVHigh activity at low doses
AntiviralVSVSuperior efficacy
AntibacterialVarious strainsEffective growth inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate and its derivatives?

  • Methodology : A common approach involves cyclocondensation reactions with ethyl acetoacetate, phenylhydrazine, and other reagents like DMF-DMA (dimethylformamide dimethyl acetal). For example, chlorination of intermediates using POCl₃ under reflux (120°C) yields substituted derivatives, followed by purification via flash column chromatography . Alternative routes include Suzuki-Miyaura cross-coupling reactions with boronic acids (e.g., 3-cyanophenylboronic acid) catalyzed by PdCl₂(dppf)·CH₂Cl₂ under microwave irradiation (140°C, 2 h) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology : Characterization relies on LC-MS (liquid chromatography-mass spectrometry) for molecular weight verification (e.g., m/z 280.0 [M+H]⁺) and retention time analysis . High-resolution ¹H NMR and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, aromatic protons in the pyrazolo[4,3-b]pyridine core appear as distinct singlets or doublets in DMSO-d₆ .

Advanced Research Questions

Q. How can substituent variation at the pyrazolo[4,3-b]pyridine core be optimized for biological activity?

  • Methodology : Structure-activity relationship (SAR) studies involve introducing functional groups (e.g., halogen, cyano, or morpholino) at positions 3 and 4. For instance, bromination at position 3 using N-bromosuccinimide in DMF enhances electrophilicity for subsequent cross-coupling reactions . Anti-HSV-1 activity is improved by substituting the phenyl group with electron-withdrawing groups (e.g., trifluoromethyl) .

Q. What strategies address contradictory biological activity data in pyrazolo[4,3-b]pyridine derivatives?

  • Methodology : Discrepancies in IC₅₀ values (e.g., antiplasmodial activity ranging from 3.46 to 9.30 mM) may arise from differences in cell lines or assay conditions. Cross-validation using standardized protocols (e.g., Vero cells for HSV-1 inhibition assays) and computational docking studies (e.g., targeting SARS-CoV 3CL protease) can resolve inconsistencies .

Q. How are pyrazolo[4,3-b]pyridine derivatives evaluated for antiviral activity?

  • Methodology : In vitro assays involve infecting Vero cells with HSV-1 (KOS strain) at a multiplicity of infection (MOI) of 0.1. Compounds are diluted in DMSO (<0.1% final concentration) to avoid cytotoxicity. Viral replication inhibition is quantified via plaque reduction assays or qPCR .

Q. What role do pyrazolo[4,3-b]pyridine scaffolds play in kinase inhibition?

  • Methodology : CHK1 inhibitors are developed via scaffold morphing, where the pyrazolo[4,3-b]pyridine core is functionalized with tert-butoxycarbonyl (Boc)-protected aminomethyl groups. Biochemical assays (e.g., kinase inhibition profiles) and X-ray crystallography validate binding modes .

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